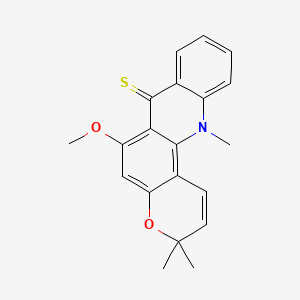
Bis(6-chloro)triostin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(6-chloro)triostin A is a derivative of triostin A, a member of the quinoxaline antibiotics. It is characterized by the addition of chlorine atoms at the 6th position of the quinoxaline rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(6-chloro)triostin A involves the modification of triostin A, which is derived from the bacterium Streptomyces triostinicus. The preparation typically includes the following steps:
Culturing Streptomyces triostinicus: The bacterium is cultured in a medium supplemented with aromatic carboxylic acids.
Chemical Modification: The quinoxaline chromophores of triostin A are substituted with chlorine atoms at the 6th position.
Industrial Production Methods
Industrial production of this compound would likely follow similar steps but on a larger scale, with optimization for yield and purity. This includes large-scale fermentation of Streptomyces triostinicus and subsequent chemical modification using industrial halogenation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(6-chloro)triostin A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, potentially altering its biological activity.
Reduction: Reduction reactions can modify the quinoxaline rings, affecting the compound’s DNA-binding properties.
Substitution: The chlorine atoms can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as sodium methoxide and Grignard reagents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce various functionalized derivatives .
Applications De Recherche Scientifique
Bis(6-chloro)triostin A has several scientific research applications:
Chemistry: It is used as a model compound to study DNA-binding interactions and the effects of halogenation on biological activity.
Biology: The compound’s ability to bind to DNA makes it a valuable tool for studying DNA-protein interactions and gene regulation.
Industry: It can be used in the development of new antibiotics and anticancer agents
Mécanisme D'action
Bis(6-chloro)triostin A exerts its effects primarily through DNA bisintercalation. The chlorine-substituted quinoxaline rings intercalate into the minor groove of double-stranded DNA, disrupting DNA replication and transcription. This leads to cytotoxic effects on rapidly dividing cells, making it a potential anticancer agent. The compound also exhibits antimicrobial activity by inhibiting bacterial DNA replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triostin A: The parent compound, known for its DNA-binding properties and antimicrobial activity.
Echinomycin: Another quinoxaline antibiotic with similar DNA-binding and anticancer properties.
Thiocoraline: A quinoxaline antibiotic with potent anticancer activity
Uniqueness
Bis(6-chloro)triostin A is unique due to the presence of chlorine atoms at the 6th position of the quinoxaline rings. This modification enhances its DNA-binding affinity and potentially its biological activity compared to unsubstituted triostin A .
Propriétés
Numéro CAS |
85502-72-3 |
|---|---|
Formule moléculaire |
C50H60Cl2N12O12S2 |
Poids moléculaire |
1156.1 g/mol |
Nom IUPAC |
6-chloro-N-[20-[(6-chloroquinoxaline-2-carbonyl)amino]-2,4,12,15,17,25-hexamethyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-9,22-dioxa-28,29-dithia-2,5,12,15,18,25-hexazabicyclo[12.12.4]triacontan-7-yl]quinoxaline-2-carboxamide |
InChI |
InChI=1S/C50H60Cl2N12O12S2/c1-23(2)39-49(73)75-19-35(59-41(65)33-17-53-31-15-27(51)11-13-29(31)57-33)43(67)55-26(6)46(70)62(8)38-22-78-77-21-37(47(71)63(39)9)61(7)45(69)25(5)56-44(68)36(20-76-50(74)40(24(3)4)64(10)48(38)72)60-42(66)34-18-54-32-16-28(52)12-14-30(32)58-34/h11-18,23-26,35-40H,19-22H2,1-10H3,(H,55,67)(H,56,68)(H,59,65)(H,60,66) |
Clé InChI |
ZFVGYAKBACSCRV-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)N(C2CSSCC(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=CN=C4C=C(C=CC4=N3)Cl)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=CN=C6C=C(C=CC6=N5)Cl)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


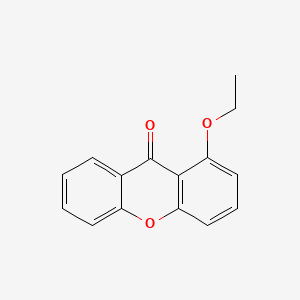

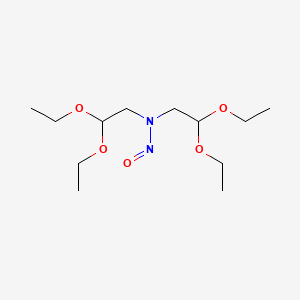
![(2S)-2-[[(2S)-2-amino-4-phenyl-butanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12803108.png)

![thieno[2,3-f][1]benzothiol-4-yl acetate](/img/structure/B12803112.png)

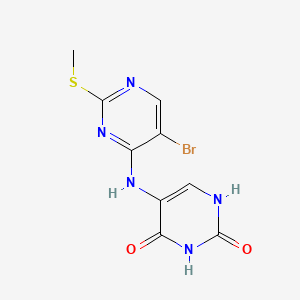
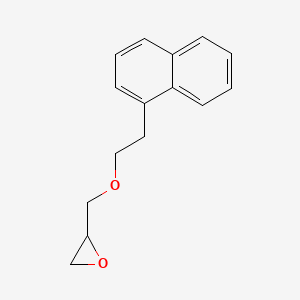
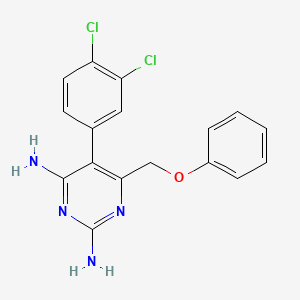

![3a,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3(2H)-one](/img/structure/B12803145.png)

